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molecular formula C8H5Cl2N3 B1647121 3-Chloro-2-(3-chloro-pyrazol-1-YL)-pyridine

3-Chloro-2-(3-chloro-pyrazol-1-YL)-pyridine

Cat. No. B1647121
M. Wt: 214.05 g/mol
InChI Key: FOTJIYSUKUPALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560564B2

Procedure details

To a mixture of 2,3-dichloropyridine (92.60 g, 0.629 mol) and 3-chloropyrazole (64.44 g, 0.629 mol) in N,N-dimethylformamide (400 mL) was added potassium carbonate (147.78 g, 1.06 mol), and the reaction mixture was then heated to 100° C. for 36 hours. The reaction mixture was cooled to room temperature and slowly poured into ice water. The precipitated solids were filtered and washed with water. The solid filter cake was taken up in ethyl acetate, dried over magnesium sulfate and concentrated. The crude solid was chromatographed on silica gel using 20% ethyl acetate/hexane as eluent to afford the title product as a white solid (39.75 g).
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
64.44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
147.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:14]=[CH:13][NH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:8][C:7]1[C:2]([N:12]2[CH:13]=[CH:14][C:10]([Cl:9])=[N:11]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
92.6 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
64.44 g
Type
reactant
Smiles
ClC1=NNC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
147.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
The solid filter cake
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid was chromatographed on silica gel using 20% ethyl acetate/hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39.75 g
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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